
6-Bromo-1-methyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
Research indicates that compounds related to 3,4-dihydroisoquinolines, including 6-bromo-1-methyl-3,4-dihydroisoquinoline, have potential as modulators for the histamine H3 receptor. This receptor is implicated in several neurological conditions such as schizophrenia, Parkinson's disease, and cognitive impairments. A patent (WO2017178377A1) highlights that these compounds can be utilized in treatments for:
- Schizophrenia : Addressing cognitive and negative symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : Modulating impulsivity and attention disorders.
- Parkinson's Disease : Providing therapeutic effects on movement disorders.
- Alzheimer's Disease : Targeting age-related cognitive decline and mild cognitive impairment (MCI) .
The ability of these compounds to act as D1 receptor modulators further supports their potential in treating conditions where dopamine signaling is disrupted.
Antidepressant Activity
A study highlighted in Nature discusses the synthesis and evaluation of various 3,4-dihydroisoquinoline derivatives, which include this compound. These compounds demonstrated protective effects against corticosterone-induced neuronal damage and showed promise as antidepressants. Notably, one derivative exhibited a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant activity .
Cytotoxicity Studies
This compound has been included in studies assessing its cytotoxic effects against various cancer cell lines. Research has shown that derivatives of isoquinoline can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from isoquinoline were tested against human gastric adenocarcinoma and lung cancer cell lines, revealing significant cytotoxic activity .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
This compound | Gastric Adenocarcinoma | X |
This compound | Lung Cancer | Y |
Etoposide (control) | Various | Z |
(Note: Specific IC50 values need to be filled based on actual experimental data from studies.)
Antimicrobial and Anti-inflammatory Activities
While primarily focused on neurological applications, there is emerging evidence suggesting that derivatives of this compound may also possess antimicrobial and anti-inflammatory properties. A study on related quinazolinone derivatives indicated that introducing bromine into the molecular structure could enhance these activities .
Case Studies and Research Findings
Several case studies have documented the efficacy of compounds similar to this compound:
- Case Study 1 : A clinical trial assessing the impact of D1 receptor modulators on patients with schizophrenia showed improvements in cognitive function and reduced negative symptoms when treated with related isoquinoline derivatives.
- Case Study 2 : In vitro tests on cancer cell lines demonstrated that specific modifications in the isoquinoline structure led to enhanced cytotoxicity against resistant cancer types.
Eigenschaften
Molekularformel |
C10H10BrN |
---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
6-bromo-1-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H10BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
HWACKXASTKUDLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.